molecular formula C23H33NO5 B13834276 progesterone-17-ol-3-CMO

progesterone-17-ol-3-CMO

Cat. No.: B13834276
M. Wt: 403.5 g/mol
InChI Key: NMRMMCZURGCYED-UDBJPGPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Progesterone-17-ol-3-CMO is a carboxymethyloxime (CMO) derivative of 17-Hydroxyprogesterone (17-OHP), designed specifically for research and development of immunoassays . As a hapten conjugate, it is commonly coupled to carrier proteins or labels like Horseradish Peroxidase (HRP) to create essential reagents for antibody production and assay development . This compound enables the specific detection and quantification of steroid hormones in various biological samples. 17-Hydroxyprogesterone is a key endogenous progestogen and a critical intermediate in the steroidogenesis pathway, serving as a precursor for glucocorticoids, mineralocorticoids, and androgens . In clinical and research settings, measuring 17-OHP is vital for diagnosing and monitoring congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency, where 17-OHP levels are significantly elevated . The development of sensitive and specific immunoassays for 17-OHP, including nonisotopic methods using derivatives like this compound, is a well-established practice to support this important diagnostic area . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H33NO5

Molecular Weight

403.5 g/mol

IUPAC Name

2-[(E)-[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C23H33NO5/c1-14(25)23(28)11-8-19-17-5-4-15-12-16(24-29-13-20(26)27)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,28H,4-11,13H2,1-3H3,(H,26,27)/b24-16+/t17-,18+,19+,21+,22+,23+/m1/s1

InChI Key

NMRMMCZURGCYED-UDBJPGPLSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N/OCC(=O)O)/CC[C@]34C)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C)O

Origin of Product

United States

Synthetic Strategies for Progesterone 17 Ol 3 Cmo and Functional Derivatives

Regioselective Functionalization of the Steroid Nucleus

The creation of steroid haptens for immunoassays requires the strategic introduction of a functional group, typically a linker arm, at a position that minimizes interference with the key antigenic determinants of the steroid molecule. hep.com.cnnih.gov This ensures that the resulting antibodies will exhibit high specificity for the target steroid. For progesterone-17-ol-3-CMO, this involves the specific modification of the C-3 position of the A-ring.

Synthesis of Progesterone-17-ol Precursors

The foundational step in the synthesis of this compound is the acquisition or synthesis of the precursor, 17α-hydroxyprogesterone. This steroid is a naturally occurring hormone and a crucial intermediate in the biosynthesis of various corticosteroids and sex hormones. hmdb.ca

Several synthetic routes to 17α-hydroxyprogesterone have been developed. A common industrial method starts from androst-4-ene-3,17-dione. oup.com This process involves the selective addition of a cyanide group to the C-17 ketone, forming a 17β-cyano-17α-hydroxy intermediate. oup.comgoogle.com Subsequent methylation and hydrolysis steps convert the cyano group into the acetyl side chain, yielding 17α-hydroxyprogesterone. google.com

Another approach utilizes biotransformation, where microorganisms or plant cell cultures are employed to introduce a hydroxyl group at the 17α-position of progesterone (B1679170). innovareacademics.innih.gov For instance, certain fungal strains can efficiently carry out this stereospecific hydroxylation. nih.gov While offering a potentially greener alternative to chemical synthesis, yields and scalability can be challenges. innovareacademics.in

A further synthetic pathway involves the use of a Grignard reagent with a protected 17-keto steroid. For example, 17β-cyano-5-androstene-17-alcohol-3,3-ethylene dihydroxy ketal can be reacted with methylmagnesium chloride in the presence of a catalyst to introduce the methyl group, which after deprotection and hydrolysis, forms the 17α-hydroxyprogesterone. google.com

Elaboration of the C-3 Position via Carboxymethyloxime (CMO) Linker

With the 17α-hydroxyprogesterone precursor in hand, the next critical step is the introduction of the carboxymethyloxime (CMO) linker at the C-3 position. The ketone at C-3 of the steroid's A-ring is the target for this modification. The CMO group serves as a spacer arm, allowing the steroid hapten to be conjugated to a carrier protein for immunization or to a solid phase for assay development, without sterically hindering the antibody binding sites. researchgate.netnih.gov

The synthesis involves the reaction of the C-3 keto group with O-(carboxymethyl)hydroxylamine hemihydrochloride. acs.org This reaction forms an oxime bond, resulting in the desired progesterone-17-ol-3-(O-carboxymethyl)oxime.

The formation of an oxime from a ketone and a hydroxylamine (B1172632) derivative is a well-established condensation reaction. nih.govencyclopedia.pubbyjus.com The reaction proceeds through a two-step mechanism under mildly acidic or basic conditions. masterorganicchemistry.comnih.gov

Nucleophilic Addition: The nitrogen atom of the O-(carboxymethyl)hydroxylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon at the C-3 position of the progesterone-17-ol. This leads to the formation of a tetrahedral intermediate, a hemiaminal. nih.gov

Dehydration: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule). This elimination step is typically the rate-determining step and is catalyzed by acid. nih.gov Protonation of the hydroxyl group in the hemiaminal makes it a good leaving group (water), and subsequent elimination of water results in the formation of the C=N double bond of the oxime.

The reaction can result in the formation of E and Z geometric isomers of the oxime due to the restricted rotation around the C=N bond. encyclopedia.pub The specific isomer formed can be influenced by the reaction conditions and the steric environment around the C-3 position.

ParameterDescriptionOptimized Conditions
Solvent The choice of solvent can influence the solubility of the reactants and the reaction rate.Pyridine is often used as it can also act as a base to neutralize the hydrochloride salt of the hydroxylamine derivative. mdc-berlin.de
Temperature Reaction temperature affects the rate of both the desired oxime formation and potential side reactions.The reaction is often carried out at room temperature or with gentle heating to drive the reaction to completion without causing degradation of the steroid. mdc-berlin.de
pH The pH of the reaction mixture is critical. The nucleophilicity of the hydroxylamine is pH-dependent, and the dehydration step is acid-catalyzed.A slightly acidic to neutral pH is generally optimal for oxime formation. nih.gov
Reagent Stoichiometry The molar ratio of the steroid to the O-(carboxymethyl)hydroxylamine can impact the reaction equilibrium and yield.An excess of the hydroxylamine derivative is often used to drive the reaction towards the product side.
Reaction Time Sufficient time must be allowed for the reaction to go to completion.Reaction progress is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. nih.gov

By carefully controlling these parameters, a high yield of the desired this compound can be obtained, which is essential for subsequent conjugation and immunoassay development.

Development of Analogous Hapten Structures for Comparative Immunochemical Studies

To thoroughly characterize the specificity of antibodies generated against this compound and to optimize immunoassay performance, it is often beneficial to synthesize and test analogous hapten structures. nih.gov These analogues can feature different linker chemistries or attachment points on the steroid nucleus.

Design and Synthesis of Alternative Linker Chemistries at C-3

While the CMO linker is widely used, alternative linker chemistries at the C-3 position can be explored to investigate the influence of the linker on antibody recognition and assay performance. The goal is to find a linker that provides optimal presentation of the hapten while minimizing any non-specific interactions.

Alternative linkers can vary in length, rigidity, and chemical nature. Examples of other functional groups that can be introduced at the C-3 position to serve as linkers include:

Hemisuccinates: These are formed by reacting a hydroxyl group (which would require prior reduction of the C-3 ketone) with succinic anhydride. nih.gov

Thioether Linkages: These can be introduced by reacting a suitable derivative with a thiol-containing linker. nih.gov

Amide Linkages: These can be formed through various coupling reactions if an amine functionality is introduced on the steroid.

The synthesis of these alternative haptens would follow similar principles of regioselective functionalization, but with different reagents and reaction conditions tailored to the specific linker being introduced. Comparing the immunochemical properties of antibodies raised against these different haptens can provide valuable insights into the structure-activity relationship and aid in the development of highly specific and sensitive immunoassays.

Preparation of Progesterone-17-ol Derivatives with Modifications at Other Steroid Ring Positions

While the primary modification for the target hapten is at the C-3 position, the synthesis of progesterone derivatives with alterations at other positions of the steroid ring is a significant area of research for developing new therapeutic agents and research tools. google.com These modifications can influence the biological activity, receptor binding affinity, and metabolic stability of the resulting compounds.

For instance, the introduction of a double bond at the C-6 position has been explored. nih.gov The synthesis of 6-dehydro-17α-acetoxyprogesterone from 17α-acetoxyprogesterone can be achieved through a dehydrogenation reaction using a suitable reagent like chloranil (B122849) in a solvent such as toluene (B28343) at reflux. nih.gov This modification can alter the planarity of the B-ring and affect receptor interactions.

Another common site for modification is the C-11 position. The introduction of a hydroxyl group at the 11α-position is often a key step in the synthesis of various corticosteroids and can be achieved through microbial hydroxylation. plos.org This hydroxylated derivative can then be used as a starting material for further modifications, such as the preparation of 11α-hemisuccinyl-progesterone, a hapten used for immunological studies. nih.gov

Modifications on the D-ring of the progesterone skeleton have also been investigated. The reaction of progesterone with various active methylene (B1212753) derivatives can lead to the formation of condensate products at the C-17 position, which can then undergo heterocyclization to yield pyrazole (B372694) derivatives. google.com These heterocyclic steroids have shown a wide range of biological activities. google.com

The following table summarizes some examples of progesterone derivatives with modifications at different ring positions.

Derivative Name Modification Position(s) Synthetic Precursor Key Reagent(s) Reference
6-Dehydro-17α-acetoxyprogesteroneC-617α-AcetoxyprogesteroneChloranil nih.gov
11α-HydroxyprogesteroneC-11ProgesteroneMicrobial Hydroxylation plos.org
11α-Hemisuccinyl-progesteroneC-1111α-HydroxyprogesteroneSuccinic anhydride nih.gov
17-(Pyrazolyl)progesterone derivativesC-17ProgesteroneHydrazine hydrate google.com

Methodologies for Characterization of Synthetic Intermediates and Final Hapten Purity

The synthesis of progesterone haptens and their derivatives involves multiple steps, and the characterization of the intermediates and the final product is crucial to ensure the desired structure and purity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Techniques for Separation and Analysis in Synthesis Research

Chromatographic methods are indispensable for the separation, purification, and analysis of steroid compounds during synthesis.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for the preliminary purity assessment of synthetic products. merckmillipore.com For progesterone derivatives, silica (B1680970) gel plates are commonly used as the stationary phase, with various solvent systems as the mobile phase. For example, a mixture of petroleum benzene (B151609) and ethanol (B145695) can be used to separate different sex hormone derivatives. merckmillipore.com Visualization of the separated spots can be achieved under UV light or by spraying with a suitable reagent, such as methanolic perchloric acid, followed by heating. merckmillipore.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and quantitative analysis of steroid derivatives. plos.orgnih.gov Reversed-phase HPLC with a C18 or C8 stationary phase is commonly employed for the separation of progesterone and its metabolites. plos.orgresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with the addition of an acid such as formic acid to improve peak shape and ionization in mass spectrometry. plos.org The separation can be optimized by adjusting the gradient elution, flow rate, and column temperature. plos.orgnih.gov

The following table provides an example of HPLC conditions for the analysis of progesterone derivatives.

Parameter Condition Reference
Column C18 (e.g., Agilent EclipsePlus C18, 4.6 x 150 mm, 5 µm) plos.org
Mobile Phase A: Water with 0.5% formic acid; B: Acetonitrile with 0.5% formic acid plos.org
Gradient Optimized for separation of target compounds plos.org
Flow Rate Typically 0.5-1.0 mL/min plos.org
Detection UV (240 nm) or Mass Spectrometry plos.orgnih.gov

Spectroscopic Approaches for Structural Confirmation in Synthetic Chemistry

Spectroscopic techniques are essential for the unambiguous structural elucidation of the synthesized progesterone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed molecular structure of steroid derivatives. researchgate.netresearchgate.net The chemical shifts and coupling constants of the protons and carbons in the steroid nucleus provide valuable information about the position and stereochemistry of substituents. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often used to make complete and unambiguous assignments of the spectral signals. researchgate.net For example, the formation of the oxime at the C-3 position in progesterone-3-CMO can be confirmed by the disappearance of the C-3 ketone signal and the appearance of new signals corresponding to the CMO group in the ¹³C NMR spectrum. wikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov In the synthesis of this compound, IR spectroscopy can be used to monitor the conversion of the C-3 ketone to the C=N-O group of the oxime. The characteristic C=O stretching vibration of the ketone (around 1660-1700 cm⁻¹) would be replaced by the C=N stretching vibration of the oxime (around 1620-1690 cm⁻¹) and the N-O stretching vibration (around 930-960 cm⁻¹). The presence of the hydroxyl group at C-17 can be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to obtain information about their structure through fragmentation patterns. nih.govacs.org Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of steroid derivatives. plos.orgresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound, further confirming its identity.

The following table summarizes the key spectroscopic data expected for the characterization of this compound.

Spectroscopic Technique Expected Key Features
¹H NMR Signals for the steroid backbone protons, and new signals for the -O-CH₂-COOH protons of the CMO group.
¹³C NMR Disappearance of the C-3 ketone signal and appearance of a new signal for the C-3 imine carbon, along with signals for the CMO group carbons.
IR Absence of the C-3 ketone C=O stretch, presence of C=N and N-O stretches from the oxime, and a broad O-H stretch from the C-17 hydroxyl group.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of C₂₃H₃₃NO₄.

Hapten Carrier Conjugation and Immunogen Design Principles for Progesterone 17 Ol 3 Cmo

Chemical Conjugation Methodologies for Covalent Attachment to Carrier Proteins

The strategy for covalently attaching progesterone-17-ol-3-CMO to a carrier protein hinges on the functional groups available on both the hapten derivative and the protein. gbiosciences.com The carboxymethyloxime (CMO) group at the 3-position of the progesterone-17-ol molecule provides a terminal carboxyl group (-COOH), which is an ideal target for conjugation to primary amine groups (-NH2) present on the surface of proteins.

A prevalent and effective method for forging a stable link between a carboxyl-containing hapten and an amine-containing carrier protein is through the formation of an amide bond mediated by a carbodiimide. nih.gov 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a widely used zero-length crosslinking agent for this purpose. gbiosciences.comthermofisher.com

The reaction mechanism proceeds in two main steps:

Activation of the Carboxyl Group : EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. gbiosciences.comluxembourg-bio.com This intermediate is unstable in aqueous solutions.

Nucleophilic Attack and Amide Bond Formation : The activated hapten readily reacts with a primary amine group (typically from lysine (B10760008) residues) on the surface of the carrier protein. luxembourg-bio.com This nucleophilic attack results in the formation of a stable amide bond, covalently linking the hapten to the protein and releasing an isourea byproduct. ucl.ac.uk

To improve the efficiency of the reaction and minimize side reactions, additives such as N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are often included. luxembourg-bio.com These compounds react with the O-acylisourea intermediate to form a more stable amine-reactive ester, which then couples to the protein with higher efficiency.

The carrier protein is not merely a passive scaffold; it is a crucial component that provides the necessary epitopes to stimulate T-helper cells, which in turn help activate B-cells to produce antibodies against the hapten. gbiosciences.com The selection of an appropriate carrier is therefore fundamental to the success of immunogen design. nih.gov

Key criteria for selecting a carrier protein include:

High Immunogenicity : The protein must be foreign to the immunized animal and large enough to elicit a strong immune response. Proteins with a molecular weight greater than 60 kDa are generally effective. gbiosciences.com

Sufficient Number of Functional Groups : The protein must possess accessible primary amine groups (from lysine residues) for conjugation.

Solubility and Stability : The carrier and the resulting conjugate must be soluble and stable in the buffers used for conjugation and immunization.

Commonly used carrier proteins in steroid hapten systems include:

Bovine Serum Albumin (BSA) : Frequently used due to its high solubility, availability, well-understood structure, and abundance of lysine residues for conjugation. iaea.orgacs.org

Keyhole Limpet Hemocyanin (KLH) : A very large, metalloprotein that is highly immunogenic in mammals due to its complex structure and distant phylogenetic origin, often resulting in a higher antibody titer compared to BSA. gbiosciences.comthermofisher.com

Ovalbumin (OVA) : Another commonly used carrier protein, often employed in screening assays to avoid selecting antibodies that are specific to the primary carrier protein (e.g., BSA) used for immunization. mdpi.com

The choice of carrier can be particularly critical for hydrophobic haptens like steroids. nih.gov Furthermore, using different carrier proteins during the immunization, selection, and screening phases is a common strategy to ensure the resulting antibodies are specific to the hapten and not the carrier. mdpi.com

Methodological Assessment of Conjugation Efficiency and Hapten Incorporation Ratio

Verifying the successful conjugation and quantifying the number of hapten molecules attached per molecule of carrier protein (the hapten incorporation ratio or molar ratio) are essential quality control steps. d-nb.info This ratio influences the immunogenicity of the conjugate; while a higher ratio can lead to a higher antibody titer, it may also sometimes result in lower affinity antibodies. d-nb.info

Ultraviolet-Visible (UV-Vis) spectroscopy is a rapid and non-destructive method used to estimate the hapten-to-protein ratio. d-nb.info The method relies on the distinct absorption spectra of the steroid hapten and the carrier protein. acs.org Steroids typically exhibit characteristic absorption maxima due to their ring structures, while proteins have a well-known absorbance peak around 280 nm due to the presence of aromatic amino acids (tryptophan and tyrosine). d-nb.infonih.gov

The concentration of the protein in the conjugate solution is first determined by its absorbance at 280 nm. The absorbance of the conjugate is then measured at the hapten's characteristic maximum wavelength. By subtracting the contribution of the protein's absorbance at this wavelength, the absorbance of the hapten alone can be determined. Using the Beer-Lambert law and the known molar extinction coefficients of both the hapten and the protein, the molar ratio can be calculated. d-nb.inforesearchgate.net A shift in the absorption spectrum of the conjugate compared to the individual components can also serve as qualitative confirmation of successful conjugation. d-nb.info

Chromatographic and electrophoretic methods provide more detailed analysis of the conjugate's composition and purity.

Electrophoresis : Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight. A successful conjugation results in an increase in the molecular weight of the carrier protein. d-nb.info By comparing the electrophoretic mobility of the conjugate to that of the unconjugated carrier protein, one can confirm the covalent attachment of the hapten and qualitatively assess the extent of modification. d-nb.info

Chromatography : Size-exclusion chromatography (SEC) or gel filtration chromatography separates molecules based on their size. This technique can effectively separate the high-molecular-weight hapten-protein conjugate from unreacted, low-molecular-weight hapten and other small molecules, confirming a successful reaction. updatepublishing.com High-performance liquid chromatography (HPLC) can also be employed for the purification and analysis of the conjugate. plos.orgresearchgate.net

Biophysical and Immunochemical Characterization of this compound Immunogens

The ultimate test of an immunogen is its ability to elicit a specific and high-affinity antibody response. Characterization involves evaluating the final conjugate's properties and the immune response it generates. This is typically done through various immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA). researchgate.netsigmaaldrich.com Key parameters assessed include antibody titer (the concentration of specific antibodies), affinity (the strength of the antibody-antigen binding), and specificity (the ability of the antibody to distinguish the target hapten from structurally similar molecules). iaea.org

Below is a table summarizing typical characterization data for progesterone (B1679170) derivative immunogens.

ParameterFindingMethod of DeterminationReference
Hapten This compound- novateinbio.comxemagroup.com
Carrier Protein Bovine Serum Albumin (BSA)- novateinbio.commybiosource.com
Conjugation Chemistry Mixed Anhydride / Carbodiimide (EDC)Chemical Synthesis gbiosciences.combioscientifica.com
Hapten:Protein Molar Ratio 15:1 to 38:1UV-Vis Spectroscopy, Mass Spectrometry d-nb.inforesearchgate.netmybiosource.com
Confirmation of Conjugation Increase in molecular weightSDS-PAGE, MALDI-TOF MS mdpi.comd-nb.info
Immunogenicity Elicited significant antibody titers in immunized animals (e.g., rabbits, mice)ELISA iaea.orgresearchgate.net
Antibody Specificity High specificity for 17-OH-ProgesteroneCompetitive ELISA iaea.org
Cross-Reactivity Low cross-reactivity with related steroids such as Progesterone, Cortisol, and 11α-Hydroxy-progesteroneCompetitive ELISA iaea.org

This table is a representative summary based on published data for similar steroid immunogens and does not represent a single specific experiment.

Analytical Ultracentrifugation and Light Scattering for Conjugate Homogeneity

After the chemical conjugation of this compound to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), it is crucial to characterize the resulting conjugate mixture. The goals are to confirm successful conjugation, determine the degree of hapten incorporation (haptenation ratio), and assess the homogeneity and aggregation state of the conjugate. Analytical Ultracentrifugation (AUC) and Dynamic Light Scattering (DLS) are powerful techniques for this purpose. researchgate.netscience.gov

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of molecules and particles in a solution. researchgate.net For hapten-carrier conjugates, DLS can rapidly assess the hydrodynamic diameter of the protein before and after conjugation. An increase in particle size can provide initial confirmation of successful hapten attachment. nih.gov Furthermore, DLS is highly effective at detecting the presence of aggregates, which are often formed during the chemical conjugation process. researchgate.netacs.org The presence of large, polydispersed fractions can indicate instability or undesirable cross-linking, which may impact the immunogenicity and solubility of the conjugate. nih.govacs.org

Analytical Ultracentrifugation (AUC) provides a more detailed characterization of the conjugate's properties in solution. science.govresearchgate.net In a sedimentation velocity (SV-AUC) experiment, the conjugate is subjected to a strong centrifugal field, and its movement is monitored over time. This allows for the determination of a distribution of sedimentation coefficients, which is related to the mass and shape of the molecules. researchgate.net This technique can resolve different species in a mixture, such as unconjugated carrier protein, monomeric conjugates with varying hapten ratios, and aggregates. science.gov While specific studies applying AUC to this compound-BSA are not prevalent in published literature, the methodology is a gold standard for characterizing other protein conjugates, including those for vaccines and other biologics, to ensure homogeneity and define the oligomeric state. researchgate.netnih.gov

TechniqueParameter MeasuredApplication to this compound Conjugates
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average size), Polydispersity Index (PDI)Rapid assessment of increased particle size post-conjugation; Detection of undesirable aggregates. researchgate.netnih.gov
Analytical Ultracentrifugation (AUC) Sedimentation Coefficient Distribution, Molar Mass, Frictional RatioDetailed characterization of conjugate homogeneity; Separation of unconjugated protein, monomers, and aggregates; Stoichiometry of binding. science.govresearchgate.net

Evaluation of Conformational Stability and Epitope Presentation in Conjugates

The process of conjugating multiple this compound haptens to a carrier protein can potentially alter the protein's three-dimensional structure. This can affect its conformational stability and, critically, the way the hapten (the epitope) is presented to the immune system.

Conformational Stability refers to the protein's ability to maintain its native folded structure. Chemical modification of surface amino acid residues (typically lysines) during conjugation can disrupt local or global protein folding, potentially leading to aggregation or denaturation. Techniques such as Circular Dichroism (CD) spectroscopy can be employed to assess the secondary structure (alpha-helices, beta-sheets) of the carrier protein before and after conjugation. Significant changes in the CD spectrum would indicate that the conjugation process has perturbed the protein's conformation. elsevier.com While direct studies on this compound conjugates are limited, the principles of conformational analysis are broadly applied in protein science to ensure the structural integrity of modified proteins. fccc.edu

Epitope Presentation is paramount for generating specific antibodies. The hapten must be presented to B-cells in a conformation that mimics the free analyte to be measured. The linker—in this case, the 3-carboxymethyloxime (3-CMO) group—plays a dual role. It provides the chemical handle for attachment, and it acts as a spacer, projecting the steroid away from the carrier protein's surface. This spacing is intended to make the hapten more accessible to immune cells and to minimize steric hindrance from the carrier protein. The choice of conjugation site on the steroid nucleus is a key factor in epitope presentation. ethz.ch For this compound, the attachment at the C3 position exposes the distinctive D-ring and the 17-hydroxyl group, which are key features distinguishing it from progesterone. This directed presentation is a fundamental principle of rational immunogen design. ethz.chnih.gov

Rational Immunogen Design for Targeted Antibody Specificity

The ultimate goal of immunogen design for a 17α-hydroxyprogesterone assay is to produce antibodies that bind strongly to 17α-hydroxyprogesterone while showing minimal cross-reactivity with other endogenous steroids, particularly progesterone. nih.govraybiotech.com Rational design involves the strategic selection of the hapten derivative, linker position, and the combination of reagents used in immunization versus the final assay.

A key strategy is the use of heterologous immunoassays . nih.govrug.nl In this approach, the structure of the hapten used for immunization is different from the hapten used as the competitor or tracer in the immunoassay. For example, high-sensitivity assays for progesterone have been developed by immunizing with progesterone-3-CMO-BSA and using a 17α-hydroxyprogesterone-3-CMO-enzyme conjugate as the tracer in the ELISA. nih.govresearchgate.net This strategy selects for antibodies that recognize the core progesterone structure but have a lower affinity for the bridge region used in the immunogen. Applying this to 17α-hydroxyprogesterone, one might immunize with 17-OH-Progesterone-7- or 11-linked conjugates to generate antibodies that leave the A-ring (and the 3-position) open for binding, and then use a 17-OH-Progesterone-3-CMO based tracer in the assay.

The position of the linker is one of the most critical factors. science.gov To generate antibodies specific to the 17-OH group, the steroid should be conjugated to the carrier protein at a position far from this functional group. Conjugation at the C3 position, as in this compound, exposes the C17 and C20 positions on the D-ring, which is desirable for generating antibodies that can distinguish 17α-hydroxyprogesterone from progesterone (which lacks the 17-hydroxyl group). Research on various steroid immunoassays has consistently shown that the site of conjugation profoundly influences antibody specificity. science.govnih.gov

The table below summarizes cross-reactivity data for a polyclonal antibody generated using a 17-alpha Hydroxyprogesterone-3-CMO-KLH immunogen, demonstrating successful targeted specificity.

CompoundCross-Reactivity (%)
17-Alpha-Hydroxyprogesterone 100
11-Deoxycortisol<2
Progesterone<1
Table based on data from commercial antibody datasheets. nih.govscbt.com

This high degree of specificity validates the rational design approach, where conjugation at the C3 position effectively directs the immune response to the unique structural features of 17α-hydroxyprogesterone, resulting in highly specific antibodies suitable for use in sensitive immunoassays. nih.govscbt.com

Immunological Basis and Antibody Generation Methodologies for Progesterone 17 Ol 3 Cmo

Theoretical Framework of Hapten Recognition and Immune Response Generation

Small molecules, or haptens, are incapable of eliciting an immune response on their own. nih.govwikipedia.org To become immunogenic, they must be covalently coupled to a larger carrier molecule, typically a protein. acs.orgcreative-biolabs.com This hapten-carrier conjugate can then be recognized by the immune system, leading to the production of anti-hapten antibodies.

The immune response to haptens is a T-cell-dependent process. nih.govnih.gov The carrier protein plays a crucial role in this activation. After the hapten-carrier conjugate is internalized by an antigen-presenting cell (APC), the carrier protein is processed into smaller peptides. nih.gov These peptides are then presented on the surface of the APC by Major Histocompatibility Complex (MHC) class II molecules. creative-biolabs.comnih.gov

T-helper cells recognize these carrier-derived peptides, leading to their activation. creative-biolabs.com Activated T-helper cells then provide the necessary signals to B-cells that have recognized the hapten portion of the conjugate. creative-biolabs.com This T-cell help is essential for the proliferation of B-cells and their differentiation into plasma cells that secrete anti-hapten antibodies. nih.govcreative-biolabs.com

The choice of carrier protein can significantly influence the immunogenicity of the hapten. nih.gov Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA). acs.org The selection of a carrier protein can modulate antibody titer, specificity, and even the class of antibody produced. nih.gov For instance, a higher density of haptens on the carrier protein can sometimes lead to a stronger IgM response over an IgG response. acs.org

Some haptens, when conjugated to a carrier protein, can paradoxically reduce the immunogenicity of the carrier itself, affecting the subsequent immune response. nih.gov This phenomenon highlights the complex interactions between the hapten, carrier, and the host's immune system.

The way a hapten is presented to the immune system, including its three-dimensional structure (conformation) and the spatial arrangement of its atoms (stereochemistry), is critical in determining the specificity of the resulting antibodies. nih.gov The site on the hapten where it is linked to the carrier protein significantly influences which parts of the hapten molecule are exposed and recognized as epitopes by B-cells. nih.gov

For steroid hormones like progesterone (B1679170) and its derivatives, the position of conjugation to the carrier protein has a determining effect on the cross-reactivity of the antibodies produced. nih.gov For example, antibodies raised against a progesterone-3-BSA conjugate, where the link is at the C3 position, will likely recognize other parts of the steroid molecule as the primary epitope, as the C3 position is obscured by the linkage. nih.gov This principle is fundamental in designing immunogens to generate antibodies with desired specificities. The structure of the hapten epitope and the pattern of conjugation to the carrier can influence T-cell specificity as well. nih.gov

Methodological Approaches for Anti-Progesterone-17-ol-3-CMO Antibody Production

The generation of antibodies specific for progesterone-17-ol-3-CMO involves several established and advanced techniques. These methods aim to produce either polyclonal or monoclonal antibodies with high affinity and specificity for the target hapten.

Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on a single antigen. They are typically produced by immunizing an animal with the target immunogen. For this compound, this involves conjugating the hapten to a carrier protein like BSA or KLH and injecting it into a suitable animal model, such as rabbits, sheep, or goats. creative-diagnostics.compantexbioanalysis.comemelcabio.com

The immunization protocol usually involves an initial injection followed by several booster shots to enhance the immune response. Adjuvants are often used to potentiate the immune response. After a sufficient immune response is achieved, blood is collected from the animal, and the serum containing the polyclonal antibodies is isolated.

The table below summarizes key aspects of polyclonal antibody production for progesterone derivatives:

FeatureDescription
Immunogen This compound conjugated to a carrier protein (e.g., BSA, KLH). pantexbioanalysis.comemelcabio.com
Animal Models Rabbits, Sheep, Goats. creative-diagnostics.compantexbioanalysis.com
Process Initial immunization followed by booster injections.
Outcome A heterogeneous mixture of antibodies recognizing various epitopes on the hapten.
Advantages Relatively inexpensive and quick to produce; high overall antibody titer.
Disadvantages Batch-to-batch variability; potential for higher cross-reactivity.

Monoclonal antibodies are a homogeneous population of antibodies, all identical and specific for a single epitope. The production of monoclonal antibodies against progesterone and its derivatives has been successfully achieved using hybridoma technology. nih.govnih.govnih.gov

This technique, first described by Köhler and Milstein, involves the fusion of antibody-producing B-cells from an immunized animal (typically a mouse) with immortal myeloma cells. skeenapublishers.com The resulting hybridoma cells are capable of both producing a specific antibody and proliferating indefinitely in culture. skeenapublishers.com

The process begins with immunizing a mouse with the this compound-carrier conjugate. nih.gov Once a strong immune response is detected, the mouse's spleen cells (rich in B-cells) are harvested and fused with myeloma cells. nih.govnih.gov The fused cells are then cultured in a selective medium that allows only the hybridomas to survive. skeenapublishers.com These hybridomas are then screened to identify clones producing the desired antibody. nih.gov Selected clones are then expanded to produce large quantities of the monoclonal antibody. nih.govnih.gov

A study on creating hybridomas for progesterone-specific monoclonal antibodies involved immunizing mice with a progesterone derivative and fusing spleen cells with myeloma SP2/0-Ag14 cells. vjs.ac.vn The resulting hybridoma clones were selected for their ability to produce specific monoclonal antibodies against progesterone without cross-reacting with structurally similar steroids like estradiol, testosterone, and corticosterone. vjs.ac.vn

FeatureDescription
Immunogen This compound conjugated to a carrier protein. nih.gov
Process Immunization of mice, fusion of spleen cells with myeloma cells, selection and cloning of hybridomas. nih.govskeenapublishers.com
Outcome Homogeneous population of antibodies specific for a single epitope. nih.gov
Advantages High specificity, low cross-reactivity, and consistent, renewable supply. nih.gov
Disadvantages More time-consuming and expensive to produce initially.

Modern antibody engineering techniques offer powerful alternatives to traditional methods for generating antibodies against haptens. Phage display is a prominent in vitro selection technology that allows for the isolation of antibody fragments with desired specificities from large libraries. tandfonline.comnih.gov

In this method, a diverse library of antibody gene fragments (often single-chain variable fragments, scFv) is cloned into a phagemid vector, leading to the expression of the antibody fragments on the surface of bacteriophages. tandfonline.comresearchgate.net The library of phages displaying different antibody fragments is then "panned" against the target hapten, in this case, this compound. nih.gov

Phages that bind to the hapten are selected and amplified. tandfonline.com Through successive rounds of panning with increasing stringency, it is possible to isolate antibody fragments with very high affinity and specificity for the target hapten. nih.gov This technology offers several advantages, including the ability to generate antibodies against non-immunogenic or toxic haptens and the circumvention of animal immunization. tandfonline.comresearchgate.net

FeatureDescription
Technology In vitro selection of antibody fragments (e.g., scFv) displayed on bacteriophages. tandfonline.comnih.gov
Process Construction of a phage display library, panning against the hapten, and amplification of binding phages. nih.gov
Outcome Recombinant antibody fragments with high affinity and specificity. researchgate.net
Advantages Avoids animal immunization, can generate antibodies to toxic or non-immunogenic haptens, allows for fine-tuning of antibody properties. tandfonline.comresearchgate.net
Disadvantages Technically demanding, may require further engineering for full antibody reconstruction.

Comprehensive Characterization Methodologies for Anti-Steroid Antibodies

The generation of antibodies against small molecules like steroids requires a comprehensive characterization process to ensure their suitability for specific applications. For antibodies developed against the hapten this compound, this characterization is crucial for defining their binding properties and specificity. This involves a multi-faceted approach, including the determination of binding affinity, detailed profiling of cross-reactivity against structurally similar steroids, and the identification of the antibody's physical characteristics.

Affinity Constant Determination (e.g., Surface Plasmon Resonance)

The affinity constant (Ka) or its reciprocal, the dissociation constant (Kd), is a critical parameter that quantifies the strength of the binding interaction between an antibody and its antigen. nih.gov A high-affinity interaction is characterized by a low dissociation constant, typically below 10-9 M, and a slow dissociation rate (<10-5 s-1), indicating a stable antibody-antigen complex. sprpages.nl

Surface Plasmon Resonance (SPR) is a powerful and widely used label-free technology for determining affinity and kinetic rate constants in real-time. springernature.comyoutube.com The technique measures changes in mass on a sensor chip surface as an analyte (the antibody) flows over an immobilized ligand (e.g., a this compound conjugate). springernature.com By monitoring the association and dissociation phases, one can derive the association rate constant (ka), the dissociation rate constant (kd), and calculate the equilibrium dissociation constant (Kd = kd/ka). sprpages.nlyoutube.com

While SPR is a dominant method, other techniques like the Kinetic Exclusion Assay (KinExA) are also employed, particularly for measuring very high-affinity interactions that may be challenging for SPR. nih.gov For routine analysis, affinity constants can also be estimated using competitive immunoassays, where the molar IC50 (the concentration of competitor that inhibits 50% of binding) approaches the Kd value under specific, signal-limited conditions. nih.gov

Table 1: Comparison of Affinity Determination Methods

MethodPrincipleKey OutputsAdvantagesConsiderations
Surface Plasmon Resonance (SPR) Measures changes in refractive index due to mass changes on a sensor surface.ka, kd, KdReal-time, label-free, provides kinetic data. springernature.comImmobilization of ligand required; can be challenging for very high-affinity interactions. nih.gov
Kinetic Exclusion Assay (KinExA) Measures the concentration of unbound antibody in a solution that has reached equilibrium.KdHighly accurate for high-affinity antibodies (pM to fM range). nih.govLower throughput than some SPR systems. nih.gov
Competitive Immunoassay (e.g., ELISA) Competition between a labeled and unlabeled antigen for a limited number of antibody binding sites.IC50, estimated KdHigh throughput, widely available. nih.govProvides an estimate of affinity; accuracy depends on assay conditions. nih.gov

Specificity and Cross-Reactivity Profiling with Structurally Related Steroids

An antibody's utility is defined by its ability to bind its intended target with high specificity, showing minimal binding to other structurally related molecules. For an antibody raised against this compound, it is essential to profile its cross-reactivity against a panel of endogenous and synthetic steroids to identify potential interferences in an assay. springermedizin.denih.gov The position of the steroid-carrier coupling has a determining effect on the resulting antibody's specificity. nih.gov For an antibody generated against a C3-linked progesterone hapten, the C3 position is exposed, while other parts of the steroid molecule are likely buried in the antibody's binding site, influencing which related steroids will cross-react. nih.gov

Competitive binding assays, such as competitive ELISA or radioimmunoassay (RIA), are the standard method for determining antibody specificity. nih.govuam.es In this format, a fixed concentration of the antibody and a labeled form of the target antigen are incubated with varying concentrations of a competitor ligand (the cross-reactant). uam.esgraphpad.com The ability of the competitor to displace the labeled antigen from the antibody is measured, and the concentration that causes 50% inhibition (IC50) is determined. uam.es

Cross-reactivity is typically calculated using the following formula:

% Cross-Reactivity = (IC50 of Progesterone / IC50 of Cross-Reactant) x 100

A lower IC50 for a competing steroid indicates a higher affinity for the antibody and therefore higher cross-reactivity. The interpretation of these results allows for the identification of potential interfering substances in a given assay. nih.gov For example, an antibody intended for progesterone measurement should ideally show very low (<1%) cross-reactivity with other steroids like cortisol, testosterone, and estradiol. springermedizin.denih.gov

A crucial aspect of antibody characterization is testing for cross-reactivity with molecules that may be present in biological samples, including endogenous metabolites and synthetic drug analogs. nih.gov Compounds with a high degree of structural similarity to the target hormone are most likely to cause interference. springermedizin.denih.gov

For an anti-progesterone antibody, key considerations include:

Endogenous Metabolites: Progesterone is metabolized into numerous compounds, such as 5α-dihydroprogesterone, 5β-dihydroprogesterone, and 17α-hydroxyprogesterone. These metabolites can circulate in significant concentrations and may cross-react depending on the antibody's specificity. researchgate.netresearchgate.net

Structurally Related Hormones: Steroid hormones like 11-deoxycorticosterone share the core pregnane (B1235032) skeleton with progesterone and can be significant cross-reactants. researchgate.net

Synthetic Analogs: Synthetic progestins used in contraceptives or hormone therapies (e.g., norethindrone) can also interfere with progesterone immunoassays. nih.gov

Clinically significant interactions can occur when a cross-reacting compound accumulates to very high concentrations, as seen in certain disease states, or when a patient is administered a structurally similar drug. springermedizin.denih.govnih.gov Therefore, a comprehensive cross-reactivity panel is essential for validating an antibody for diagnostic or research use.

Table 2: Example Cross-Reactivity Profile for an Anti-Progesterone Antibody Note: This table is illustrative, based on typical findings for polyclonal or monoclonal antibodies raised against C3- or C11-linked progesterone. Specific values vary greatly between antibodies.

CompoundTypical % Cross-ReactivityStructural Relationship to Progesterone
Progesterone100%Target Analyte
5α-Pregnane-3,20-dione (5α-dihydroprogesterone)5-50%Reduced A-ring metabolite. researchgate.net
5β-Pregnane-3,20-dione (5β-dihydroprogesterone)2-30%Reduced A-ring metabolite. researchgate.net
17α-Hydroxyprogesterone1-10%Precursor and metabolite with -OH at C17. researchgate.net
11-Deoxycorticosterone1-15%Pregnane steroid with -OH at C21. researchgate.net
Testosterone<0.1%Androstane steroid (lacks C20/C21 side chain). jircas.go.jp
Cortisol<0.1%Corticosteroid with multiple hydroxyl groups. jircas.go.jp
Estradiol-17β<0.1%Estrane steroid with an aromatic A-ring. jircas.go.jp

Isotype Determination and Purification Methodologies for Research Antibodies

For monoclonal antibodies produced by hybridomas, determining the immunoglobulin (Ig) isotype (e.g., IgG1, IgG2a, IgG2b, IgM) and light chain type (kappa or lambda) is a necessary step. nih.govnih.gov This information is important because different isotypes have distinct functional properties and may require different purification strategies. Isotyping is commonly performed using commercially available ELISA-based kits that employ isotype-specific secondary antibodies. nih.govnih.gov

The purification of antibodies from serum, ascites fluid, or cell culture supernatant is essential to remove contaminating proteins. thermofisher.com The choice of method depends on the antibody source, isotype, and required purity. ftb.com.hrsinobiological.com

Common purification strategies include:

Affinity Chromatography: This is the most specific method. Protein A and Protein G are bacterial proteins that bind with high affinity to the Fc region of IgG from various species, making them the most common resins for purifying polyclonal and monoclonal IgG antibodies. thermofisher.com For antibodies where Protein A/G is not suitable (like IgM), or for achieving higher specificity, antigen-specific affinity chromatography can be used, where the this compound hapten is immobilized on a resin. thermofisher.com

Ion Exchange Chromatography (IEC): This technique separates proteins based on differences in their net surface charge. ftb.com.hrsinobiological.com Since antibodies have a relatively basic isoelectric point compared to most other serum proteins, IEC can be an effective purification step, often used in combination with other methods. ftb.com.hr

Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. It is particularly useful for purifying IgM antibodies, which are much larger than most contaminating proteins, and for removing aggregates after other purification steps. ftb.com.hr

For research applications, a two-step process involving affinity chromatography followed by a polishing step like SEC is often sufficient to achieve high purity. ftb.com.hr

Table 3: Common Antibody Isotypes and Purification Resins

IsotypeCharacteristicsCommon Purification Ligands
IgG (e.g., IgG1, IgG2a, IgG2b) Monomer, ~150 kDa. The most common isotype in serum.Protein A, Protein G, Antigen-specific resin. thermofisher.com
IgM Pentamer, ~900 kDa. Often produced early in an immune response.Protein L (for kappa light chains), Size Exclusion Chromatography, Ion Exchange Chromatography. thermofisher.com
IgA Dimer in secretions, monomer in serum. ~160-400 kDa.Protein L, Jacalin lectin, Antigen-specific resin.
IgE Monomer, ~190 kDa. Involved in allergic responses.Antigen-specific resin, Hydrophobic Interaction Chromatography.

Immunoassay Development and Analytical Validation Methodologies Utilizing Progesterone 17 Ol 3 Cmo

Principles of Heterogeneous Immunoassay Formats for Small Molecules

Heterogeneous immunoassays are characterized by the separation of the antibody-bound fraction from the free fraction of the analyte or labeled analyte. This separation step is essential for assays involving small molecules like steroids, which are unable to bind multiple antibodies simultaneously, a requirement for non-competitive sandwich assays.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Design

Competitive ELISA is a widely used format for the quantification of small molecules, including steroid hormones. The fundamental principle of this assay is the competition between the unlabeled analyte in a sample and a fixed amount of labeled analyte for a limited number of antibody binding sites. The labeled analyte is typically conjugated to an enzyme, such as horseradish peroxidase (HRP). The concentration of the analyte in the sample is inversely proportional to the signal generated by the enzyme.

A common strategy in developing a competitive ELISA for a small molecule like 17α-hydroxyprogesterone involves using a heterologous assay format. This means that the hapten used for immunization to produce the antibody is different from the hapten used in the enzyme conjugate. For instance, an antiserum can be raised against Progesterone-3-O-carboxymethyloxime-bovine serum albumin (P-3-O-CMO-BSA), while the enzyme conjugate is prepared by labeling 17α-hydroxy-progesterone-3-O-carboxymethyloxime (17α-OH-P-3-CMO) with HRP. This heterologous approach can significantly improve the sensitivity and specificity of the assay.

The following table summarizes the performance of a developed competitive ELISA for progesterone (B1679170) using a heterologous system with 17α-OH-P-3-CMO-HRP as the enzyme label.

ParameterResult
Lowest Detection Limit0.2 ng/mL
Cross-reactivity with Pregnenolone (B344588)6.8%
Cross-reactivity with 17α-OH-P6.1%
Cross-reactivity with other analogous steroids< 0.1%
Intra-assay Coefficient of Variation4.52–7.39%
Inter-assay Coefficient of Variation4.65–9.55%
Correlation with RIA (n=40)r = 0.91

This table presents data from a study on a heterologous ELISA for progesterone, demonstrating the assay's sensitivity, specificity, precision, and correlation with an established Radioimmunoassay (RIA) method.

Radioimmunoassay (RIA) Development for Steroid Quantitation

Radioimmunoassay (RIA) is another classic competitive immunoassay format that has been extensively used for the quantification of steroid hormones. The principle is similar to competitive ELISA, but it utilizes a radioisotope-labeled analyte (tracer) instead of an enzyme-labeled one. The most commonly used radioisotope for this purpose is Iodine-125 (¹²⁵I).

In the development of an RIA for 17α-hydroxyprogesterone, a specific antiserum is raised, for example, against 17α-hydroxyprogesterone-3-carboxymethyloxime-bovine serum albumin (17-OHP-3-CMO-BSA). The tracer is a ¹²⁵I-labeled derivative of 17α-hydroxyprogesterone. The competition for antibody binding sites occurs between the unlabeled 17α-OHP in the sample and the ¹²⁵I-labeled 17-OHP. After incubation, the antibody-bound fraction is separated from the free fraction, and the radioactivity of the bound fraction is measured. The concentration of 17α-OHP in the sample is inversely proportional to the measured radioactivity.

The following table outlines the performance characteristics of a developed RIA for 17α-hydroxyprogesterone.

ParameterResult
Intra-assay Coefficient of Variation7.2%
Inter-assay Coefficient of Variation10.5%
Cross-reactivity with Progesterone9.7%
Cross-reactivity with 11-deoxycortisol50%
Cross-reactivity with other major steroids< 1%

This table illustrates the precision and specificity of a radioimmunoassay developed for 17α-hydroxyprogesterone, highlighting its cross-reactivity with other structurally related steroids.

Advanced Immunoassay Platforms (e.g., Lateral Flow, Biosensor-Based Systems)

While ELISA and RIA are powerful laboratory-based techniques, there is a growing demand for rapid, portable, and user-friendly diagnostic tools. Lateral flow immunoassays (LFIAs) and biosensor-based systems are advanced platforms that can meet these requirements.

Lateral Flow Immunoassays (LFIAs) for small molecules like progesterone are typically designed in a competitive format. In this format, a limited amount of antibody is conjugated to colored nanoparticles (e.g., gold nanoparticles) and is present on a conjugate pad. The test line on the nitrocellulose membrane is coated with a hapten-protein conjugate (e.g., progesterone-BSA). When the sample is applied, if progesterone is present, it will bind to the antibody-nanoparticle conjugate. This complex then flows along the strip and is unable to bind to the hapten-protein conjugate at the test line. Therefore, a high concentration of progesterone in the sample results in a weaker or absent test line. The control line contains a secondary antibody that captures the antibody-nanoparticle conjugate, indicating that the test has run correctly. While the general principles are established, specific applications utilizing progesterone-17-ol-3-CMO in LFIAs are not extensively documented in publicly available research.

Biosensor-Based Systems offer real-time and label-free detection of biomolecular interactions. Electrochemical biosensors, for example, can be used for the detection of progesterone. In a competitive format, the electrode surface can be modified with progesterone-specific antibodies. When a sample containing progesterone is introduced, it competes with a known concentration of an enzyme-labeled progesterone conjugate for binding to the immobilized antibodies. The enzymatic reaction produces an electrochemical signal that is inversely proportional to the progesterone concentration in the sample. Another approach involves immobilizing a progesterone-protein conjugate on the sensor surface and measuring the change in an electrical property (e.g., impedance) upon the binding of antibodies, which is inhibited by the presence of free progesterone in the sample. As with LFIAs, the specific use of this compound in the development of these advanced biosensors is not yet widely reported.

Methodological Optimization of Immunoassay Parameters

The performance of any immunoassay is critically dependent on the careful optimization of its various parameters. This includes the method of immobilization of reagents and the concentration of all components.

Solid-Phase Immobilization Strategies for Hapten or Antibody

In heterogeneous immunoassays, either the antibody or the hapten-protein conjugate is immobilized onto a solid phase, such as the wells of a microtiter plate. The choice of immobilization strategy can significantly impact the sensitivity, specificity, and stability of the assay.

For competitive ELISAs where the antibody is captured, the wells are typically coated with a secondary antibody (e.g., goat anti-rabbit IgG) that specifically binds to the primary antibody raised against the hapten. This approach ensures that the primary antibody is oriented in a consistent and active conformation.

Alternatively, for assays where the hapten is immobilized, a hapten-protein conjugate (e.g., 17α-OH-P-3-CMO-BSA) is adsorbed onto the polystyrene surface of the microtiter plate wells. The adsorption is primarily driven by hydrophobic interactions. The density of the coated hapten-protein conjugate is a critical parameter to optimize, as too high a density can lead to steric hindrance and reduced antibody binding, while too low a density will result in a weak signal.

Reagent Concentration Optimization and Titration Studies

The optimal concentrations of the primary antibody and the enzyme-labeled conjugate are crucial for achieving the desired assay sensitivity and dynamic range. A checkerboard titration is a systematic method used to determine the optimal working dilutions of both reagents simultaneously.

In a checkerboard titration, a series of dilutions of the capture antibody are coated in the rows of a microtiter plate, and a series of dilutions of the enzyme conjugate are added to the columns. The combination of dilutions that provides the best signal-to-noise ratio, typically a high absorbance for the zero standard (maximum binding) and a low absorbance for the highest standard (minimum binding), is selected for the assay. This ensures that there is a sufficient dynamic range to accurately measure the analyte concentration.

The following table provides a conceptual layout for a checkerboard titration to optimize antibody and enzyme conjugate concentrations.

Antibody DilutionEnzyme Conjugate Dilution 1Enzyme Conjugate Dilution 2Enzyme Conjugate Dilution 3Enzyme Conjugate Dilution 4
Antibody Dilution A OD ReadingOD ReadingOD ReadingOD Reading
Antibody Dilution B OD ReadingOD ReadingOD ReadingOD Reading
Antibody Dilution C OD ReadingOD ReadingOD ReadingOD Reading
Antibody Dilution D OD ReadingOD ReadingOD ReadingOD Reading

This conceptual table illustrates the matrix format of a checkerboard titration, where the optical density (OD) is measured for each combination of antibody and enzyme conjugate dilutions to identify the optimal concentrations for the immunoassay.

Incubation Conditions, Blocking Strategies, and Wash Procedures

The optimization of incubation conditions, blocking strategies, and wash procedures is paramount in the development of robust and reliable immunoassays utilizing progesterone derivatives like this compound. These steps are critical for ensuring high signal-to-noise ratios, minimizing non-specific binding, and ultimately achieving the desired assay sensitivity and specificity.

Incubation Conditions: The duration and temperature of incubation steps significantly impact the binding kinetics between the antibody and the progesterone conjugate. fleetbioprocessing.co.uk In a typical competitive ELISA format, where progesterone in the sample competes with a labeled progesterone derivative (such as an enzyme-conjugated form of this compound), incubation times can range from 60 minutes to several hours. tandfonline.comnovamedline.comimmusmol.com One study developing an ELISA for progesterone incubated the enzyme conjugate and standards in primary antibody-coated wells for one hour at room temperature. tandfonline.comnih.govresearchgate.net The temperature is also a critical parameter, with incubations often performed at room temperature (18–25°C) or at 37°C to accelerate the binding reaction. fleetbioprocessing.co.uknovamedline.comimmusmol.com The optimal incubation time and temperature represent a balance between achieving equilibrium in the binding reaction and minimizing the potential for non-specific interactions or degradation of assay components. fleetbioprocessing.co.uk

Blocking Strategies: Blocking unoccupied sites on the solid phase (e.g., microtiter plate wells) is essential to prevent the non-specific adsorption of antibodies and other proteins, which can lead to high background signals. fleetbioprocessing.co.ukantibodiesinc.com Effective blocking buffers cover these hydrophobic surfaces without interfering with the specific antigen-antibody interaction. antibodiesinc.com Common blocking agents include proteins such as bovine serum albumin (BSA), non-fat milk, and casein. fleetbioprocessing.co.uk The choice of blocking agent and its concentration must be empirically determined to maximize the specific signal while minimizing background noise. fleetbioprocessing.co.ukantibodiesinc.com The goal is to create an inert surface that reduces the non-specific binding of the enzyme conjugate and other sample matrix components. antibodiesinc.com

Wash Procedures: Thorough washing steps are crucial for removing unbound reagents and reducing background noise. biocompare.comlinear.es Insufficient washing can lead to high background signals and poor precision, while overly aggressive washing can dissociate specifically bound antigen-antibody complexes, thereby reducing the assay signal. biocompare.comcorning.com The composition of the wash buffer, typically a physiological buffer like phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) containing a non-ionic detergent such as Tween 20, is important. fleetbioprocessing.co.uk The number of wash cycles is also a key parameter to optimize; typically, three to five wash cycles are sufficient. biocompare.comcorning.combosterbio.com The volume of the wash solution should be adequate to cover the entire surface of the well, with a common recommendation being at least 300 µL for a 96-well plate. corning.combosterbio.com The use of automated plate washers can improve the consistency and reproducibility of the washing steps. corning.com

Rigorous Analytical Validation Methodologies for Immunoassays in Research Settings

Analytical validation is a critical process to ensure that an immunoassay is suitable for its intended purpose. This involves a comprehensive evaluation of several performance characteristics to demonstrate the reliability and accuracy of the assay.

Determination of Sensitivity and Detection Limits (LOD/LOQ)

The sensitivity of an immunoassay is a measure of its ability to detect small amounts of the analyte. The limit of detection (LOD) is defined as the lowest concentration of the analyte that can be distinguished from the absence of the analyte (a blank sample) with a certain level of confidence. The limit of quantification (LOQ) is the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. nih.govnih.gov

For a competitive immunoassay for progesterone, the LOD can be estimated as the concentration corresponding to the mean signal of the zero standard minus two or three standard deviations. linear.es In the development of a progesterone ELISA, the lowest detection limit was reported to be 0.2 ng/mL. tandfonline.comnih.gov Another study on a light-initiated chemiluminescent assay for progesterone calculated a limit of blank (LoB) of 0.046 ng/mL, an LOD of 0.057 ng/mL, and an LOQ of 0.161 ng/mL. nih.gov

Precision (Intra- and Inter-Assay Variability) Assessment

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean.

Intra-assay variability (within-run precision) is the variation observed within a single assay run and is assessed by analyzing multiple replicates of the same sample in one assay. For a progesterone ELISA, intra-assay CVs were reported to be in the range of 4.52–7.39%. tandfonline.comnih.gov In another validation, intra-assay CVs for low, medium, and high progesterone concentrations were 2.6%, 3.3%, and 5.2%, respectively. researchgate.net

Inter-assay variability (between-run precision) is the variation between different assay runs and is determined by analyzing the same samples on different days or with different batches of reagents. In the aforementioned progesterone ELISA, inter-assay CVs ranged from 4.65–9.55%. tandfonline.comnih.gov A separate study on an automated immunoassay analyzer reported inter-assay CVs of less than 10% for two of the four analyzers tested. nih.gov The validation of the IMMULITE® 2000 XPi Progesterone Assay demonstrated average within-run and between-run precision (CV%) of less than 5%, with a range of 2-8%. mdpi.comresearchgate.net

AssayIntra-Assay CV (%)Inter-Assay CV (%)Reference
Progesterone ELISA4.52–7.394.65–9.55 tandfonline.comnih.gov
Progesterone Immunoassay (Point-of-Care)2.6 (low), 3.3 (medium), 5.2 (high)2.22 (2.70 ng/mL), 2.53 (8.2 ng/mL) researchgate.net
IMMULITE® 2000 XPi Progesterone Assay&lt;5 (range 2-8)&lt;5 (range 2-8) mdpi.comresearchgate.net

Accuracy and Recovery Studies

Accuracy is the closeness of the mean of a set of measurements to the actual or true value of the analyte. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix, and the percentage of the spiked amount that is measured is calculated.

In the validation of a progesterone ELISA, recovery studies are essential to determine the influence of the sample matrix on the measurement. One progesterone immunoassay reported a mean recovery of 111.3% from various patient serum samples. linear.es Another study validating a dry-slide immunoassay for progesterone found recovery after the addition of a high progesterone sample to be between 76% and 83%. nih.gov These studies help to identify any systematic errors or biases in the assay.

Robustness and Reproducibility Evaluations

Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an immunoassay, this could involve testing the effect of minor changes in incubation times, temperatures, or reagent concentrations.

Reproducibility refers to the ability of an assay to provide consistent results when performed by different operators, in different laboratories, or with different equipment. A study comparing progesterone measurements from four different automated immunoassay analyzers highlighted the importance of reproducibility, as mean progesterone levels differed across the analyzers for multiple progesterone pools. nih.gov The intraclass correlation coefficient (ICC) is often used to assess reproducibility between different assays, with values between 0.75 and 1.00 indicating excellent reproducibility. nih.gov

Methodological Comparisons with Alternative Analytical Techniques (e.g., LC-MS/MS)

While immunoassays are widely used for their convenience and high-throughput capabilities, they can be susceptible to limitations in specificity due to cross-reactivity with structurally related compounds. news-medical.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for steroid hormone analysis due to its high specificity and sensitivity. researchgate.netmdpi.com

Numerous studies have compared the performance of progesterone immunoassays with LC-MS/MS. A common finding is that immunoassays tend to overestimate progesterone concentrations, particularly at lower levels. nih.govnih.gov One study found that a direct immunoassay overestimated serum progesterone in almost every sample, with increasing variability and deviation at lower concentrations. nih.gov Another comparison of two immunoassay platforms with LC-MS/MS revealed that one system overestimated progesterone concentrations by 19%, while the other overestimated them by 5%. nih.govresearchgate.net

Despite these discrepancies, progesterone measurements by immunoassay are often highly correlated with those by LC-MS/MS. nih.gov However, the bias observed, especially at low concentrations, can have clinical implications. nih.gov The superior specificity of LC-MS/MS allows for the accurate measurement of progesterone without interference from other steroids, which is a significant advantage over some immunoassays. news-medical.net

TechniqueAdvantagesDisadvantagesReferences
ImmunoassayHigh-throughput, automated, cost-effective, rapid turnaround time.Potential for cross-reactivity, overestimation at low concentrations, variability between different assays. news-medical.netresearchgate.netmdpi.com
LC-MS/MSHigh specificity and sensitivity, considered a reference method, can measure multiple steroids simultaneously.More complex sample preparation, longer analysis time, higher cost, requires specialized equipment and expertise. news-medical.netresearchgate.netnih.gov

Research Applications and Methodological Advancements Facilitated by Progesterone 17 Ol 3 Cmo

Applications in Biochemical Pathway Elucidation Studies

The ability to accurately quantify specific steroids is fundamental to understanding the complex enzymatic cascades of steroidogenesis. Progesterone-17-ol-3-CMO has been instrumental in creating the necessary tools to investigate these pathways.

The biosynthesis of steroid hormones from cholesterol involves a series of enzymatic conversions. 17-OHP is a key intermediate in the steroidogenic pathway, linking the production of progestogens to glucocorticoids and androgens. The enzymes responsible for its formation and subsequent conversion are critical points of regulation and study.

Key enzymes in the pathway involving 17-hydroxyprogesterone include:

Steroid 17α-hydroxylase (CYP17A1): This enzyme converts progesterone (B1679170) into 17-OHP. creative-diagnostics.com

3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme converts 17α-hydroxypregnenolone to 17-OHP. frontiersin.org

Investigating the activity of these enzymes in vitro often requires precise measurement of their products. Methodologies include incubating cells or purified enzymes with a substrate and then quantifying the resulting steroid. While methods using radiolabeled substrates exist, immunoassays developed using reagents derived from this compound offer a non-radioactive, high-throughput alternative for measuring 17-OHP production. nih.govcalbiotech.com For example, a cell-based transactivation assay can be used to evaluate 3β-HSD activity by quantifying the conversion of substrates like pregnenolone (B344588) into progesterone. frontiersin.org

Table 1: Key Enzymes and Reactions in the 17-OHP Steroidogenic Pathway
EnzymeSubstrateProductPathway Contribution
Steroid 17α-hydroxylase (CYP17A1)Progesterone17α-hydroxyprogesterone (17-OHP)Direct synthesis of 17-OHP
3β-hydroxysteroid dehydrogenase (3β-HSD)17α-hydroxypregnenolone17α-hydroxyprogesterone (17-OHP)Alternative synthesis route for 17-OHP
Steroid 21-hydroxylase (CYP21A2)17α-hydroxyprogesterone (17-OHP)11-DeoxycortisolPathway towards Glucocorticoids (Cortisol)
17,20-lyase (CYP17A1)17α-hydroxyprogesterone (17-OHP)AndrostenedionePathway towards Androgens (Testosterone)

The primary application of this compound is in the development of competitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA). pantexbioanalysis.com In this context, the CMO derivative is used to create two key reagents:

The Immunogen: this compound is conjugated to a large carrier protein, such as Bovine Serum Albumin (BSA), to create an immunogen. biosynth.com When introduced into an animal model, this conjugate elicits an immune response, leading to the production of specific antibodies against the 17-OHP hapten.

The Tracer: The hapten is conjugated to a reporter enzyme, most commonly Horseradish Peroxidase (HRP). pantexbioanalysis.com This this compound-HRP conjugate serves as the labeled tracer in the assay.

The competitive ELISA works on the principle of competition between the unlabeled 17-OHP in a research sample and the enzyme-labeled 17-OHP tracer for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of 17-OHP in the sample. These assays are critical for metabolic profiling studies, allowing researchers to measure fluctuations in 17-OHP levels in various biological fluids and cell culture media, which is essential for diagnosing enzyme deficiencies like congenital adrenal hyperplasia in a research context. calbiotech.com

Table 2: Components of a Competitive ELISA for 17-OHP Measurement
ComponentRole in AssayDerived From this compound
Antibody (Specific to 17-OHP)Captures 17-OHP from sample and tracerNo (but produced using an immunogen made from it)
17-OHP in SampleAnalyte to be measuredNo
Enzyme-labeled Tracer (e.g., 17-OHP-HRP)Competes with sample 17-OHP for antibody bindingYes
Substrate (e.g., TMB)Reacts with enzyme to produce a measurable signalNo

Contributions to Steroid Hormone Receptor Binding and Signaling Research (in vitro models)

While this compound is not used directly as a ligand in receptor studies, the immunoassays it facilitates are vital for interpreting the results of such experiments.

The interaction between a steroid hormone and its receptor is typically studied using competitive binding assays. nih.gov These experiments involve incubating a receptor preparation with a constant amount of a radiolabeled steroid (e.g., [3H]progesterone) and varying concentrations of an unlabeled competitor ligand. msu.ru The ability of the competitor to displace the radiolabeled ligand provides a measure of its relative binding affinity (RBA). nih.gov

Studies using this methodology have demonstrated that 17-OHP has a very low affinity for the classic nuclear progesterone receptors (PR-A and PR-B) compared to progesterone itself. nih.gov The RBA of 17-OHP for the progesterone receptor is approximately 1% that of progesterone. nih.gov Immunoassays for 17-OHP are valuable in these in vitro models to confirm that the observed effects are due to the ligand being tested and not a result of its metabolism to or from 17-OHP in the cellular environment. The binding of a steroid to its receptor is a highly specific interaction, where the 3-keto group of progesterone, for instance, forms critical hydrogen bonds with Gln725 and Arg766 residues in the ligand-binding pocket of the progesterone receptor. nih.gov

Table 3: Relative Binding Affinity (RBA) of Selected Progestins for Progesterone Receptors (PR)
CompoundRelative Binding Affinity (%) for PR-BReference
Progesterone100 nih.gov
17α-hydroxyprogesterone (17-OHP)1 nih.gov
17α-hydroxyprogesterone caproate (17-OHPC)26-30 nih.gov

Steroid hormones elicit their biological effects through both genomic and non-genomic mechanisms. nih.govnih.gov The classical genomic pathway involves the steroid binding to an intracellular nuclear receptor, which then acts as a transcription factor to regulate gene expression. nih.govnih.gov Non-genomic actions are more rapid and are mediated by membrane-associated receptors and cytoplasmic signaling cascades. nih.govresearchgate.net

Given its low affinity for nuclear progesterone receptors, 17-OHP is not a potent activator of classical progesterone-mediated gene transcription. nih.gov However, in studies investigating the complex interplay of various steroids in cellular systems, it is crucial to monitor the metabolic profile. Immunoassays developed from this compound allow researchers to quantify 17-OHP levels in cell culture supernatants. This ensures that the observed cellular responses—such as proliferation, differentiation, or apoptosis—are correctly attributed to the specific steroid under investigation and not to its potential conversion into or from 17-OHP, thereby clarifying the specific signaling pathways being activated. nih.gov

Methodological Development of Research Tools for Endocrine System Investigations (Non-Clinical Models)

The primary and most significant contribution of this compound to endocrine research is its role as a foundational building block for the creation of specific research tools. Its utility stems from the CMO group, which provides a handle for chemical conjugation.

This modification enables the development of:

Hapten-Carrier Conjugates: By linking this compound to proteins like BSA or Keyhole Limpet Hemocyanin (KLH), stable immunogens are created. These are essential for generating polyclonal and monoclonal antibodies with high specificity for 17-OHP.

Enzyme and Fluorophore Conjugates: Linking the hapten to reporter molecules like HRP or alkaline phosphatase creates the tracers needed for quantitative immunoassays such as ELISA and EIA. pantexbioanalysis.com

These resulting immunoassays are robust, sensitive, and adaptable research tools used in a wide array of non-clinical models. They allow for the quantification of 17-OHP in studies ranging from the characterization of steroidogenic enzyme kinetics in isolated microsomes to the monitoring of hormonal fluctuations in complex cell co-culture systems designed to mimic physiological endocrine environments.

Methodological Aspects of Inter-Laboratory Harmonization and Standardization in Steroid Research

The accurate and reproducible measurement of steroid hormones is crucial for clinical diagnosis, patient monitoring, and research. However, a significant challenge in steroid research is the lack of standardization across different laboratories and analytical methods. nih.govresearchgate.net This variability can lead to discordant results, hindering the establishment of universal reference intervals and making it difficult to compare data from multicenter studies. nih.govresearchgate.net The efforts to achieve inter-laboratory harmonization and standardization are multifaceted, involving the development of reference measurement procedures, the use of certified reference materials, and the creation of highly specific analytical reagents.

A primary source of discrepancy in steroid hormone measurement stems from the methodologies employed, principally immunoassays and mass spectrometry. nih.gov While immunoassays are widely used in routine diagnostics due to their cost-effectiveness and ease of use, they often suffer from a lack of specificity. mdpi.comresearchgate.net This is particularly problematic for steroids, which are a family of structurally similar molecules. Antibodies used in immunoassays can cross-react with other endogenous steroids and metabolites, leading to inaccurate measurements, especially at low concentrations. nih.govmdpi.com For instance, studies analyzing external quality assessment (EQA) results for steroid immunoassays have revealed significant biases between different manufacturers' kits, with some results deviating by more than 35% from the reference measurement value. nih.govresearchgate.net

To address these limitations, significant efforts have been directed towards standardization. Organizations like the US Centers for Disease Control and Prevention (CDC) have initiated programs like the Hormone Standardization (HoSt) Program to improve the accuracy and reliability of steroid hormone tests. nih.govcdc.gov A cornerstone of this effort is the establishment of metrological traceability to a reference measurement procedure (RMP), often considered the "gold standard." cdc.gov For many steroids, including 17-hydroxyprogesterone (17-OHP), isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC/MS/MS) serves as the reference method due to its high specificity and accuracy. nih.govcdc.govnih.gov

The development of specific reagents is fundamental to improving the quality of immunoassays, which remain a vital tool in many laboratories. This is where compounds like this compound play a critical role. "CMO," or carboxymethyloxime, is a linker group that is chemically attached to the steroid molecule. This modification allows the steroid, which is too small to be immunogenic on its own, to be conjugated to a larger carrier molecule, such as a protein or an enzyme like horseradish peroxidase (HRP). pantexbioanalysis.com The resulting conjugate can then be used to either generate highly specific antibodies (if conjugated to a carrier protein) or act as a tracer in a competitive immunoassay (if conjugated to an enzyme). pantexbioanalysis.com The specificity of the final assay is heavily dependent on the purity of the steroid derivative and the site of the linker attachment, which influences which parts of the steroid molecule are exposed for antibody recognition.

Inter-laboratory harmonization is continuously monitored and promoted through External Quality Assessment Schemes (EQAS) and proficiency testing. nih.govnih.gov These programs distribute standardized samples to participating laboratories to assess their analytical performance. The results highlight ongoing challenges, particularly with immunoassay-based methods.

The table below summarizes findings from a longitudinal analysis of EQA results for steroid immunoassays, illustrating the variability between different assay manufacturers (collectives) when compared to reference measurement values (RMV).

Table 1: Summary of Median Bias (%) from Reference Measurement Value (RMV) for Steroid Immunoassays in External Quality Assessment (EQA) Schemes (2020-2022) nih.govresearchgate.net
Steroid HormoneNumber of Manufacturer Collectives AnalyzedObserved Range of Median Bias from RMV (%)Key Observation
TestosteroneMultipleUp to ~50%Some collectives consistently over- or underestimated concentrations. However, a trend towards improved accuracy was noted for one manufacturer over the period.
ProgesteroneMultipleUp to ~60%A consistent tendency for some collectives to over- or underestimate the analyte concentration compared to the RMV.
17β-EstradiolMultipleUp to ~50% (with some exceptions being higher)Both significant positive and negative biases were observed, indicating high variability and less consistent directional bias compared to other steroids.

Furthermore, specific challenges exist even for highly specific methods like LC-MS/MS. Interference from isomeric steroids—molecules with the same mass but different structures—can cause inaccurate quantification of the target analyte if not properly separated chromatographically. nih.gov An international study assessing the measurement of 17-OHP revealed that while most laboratories using mass spectrometry could accurately measure it in the presence of four clinically relevant isomers, a subset of labs did not participate, leaving their performance unclear. nih.gov This underscores the need for all laboratories to validate their methods for potential interferences.

The table below details common isomeric steroids that can interfere with 17-OHP measurement.

Table 2: Isomeric Steroids with Potential for Interference in 17-Hydroxyprogesterone (17-OHP) Measurement nih.gov
Isomeric SteroidSignificance
11α-hydroxyprogesteronePotential cross-reactant that requires chromatographic separation for accurate 17-OHP quantification by mass spectrometry.
11β-hydroxyprogesteroneAnother structural isomer that can interfere with 17-OHP measurement if not adequately resolved.
16α-hydroxyprogesteroneAn isomer that poses a challenge for the specificity of both immunoassays and mass spectrometry methods.
21-hydroxyprogesteroneA clinically relevant isomer that must be separated from 17-OHP to ensure analytical accuracy.

Future Directions and Emerging Research Methodologies

Innovations in Hapten Design for Enhanced Immunological Performance

The specificity and sensitivity of an immunoassay are fundamentally dependent on the quality of the antibody, which is directly influenced by the design of the hapten-carrier conjugate. For progesterone-17-ol-3-CMO, the attachment of the carboxymethyloxime linker at the C-3 position of the progesterone-17-ol molecule is a critical design choice. This strategic placement moves the conjugation site away from the distinctive functional groups at the C-17 and C-20 positions, thereby increasing the likelihood that the resulting antibodies will recognize the unique structural features of the target analyte.

Future innovations in hapten design are moving towards a more rational, structure-guided approach. Computational modeling and two-dimensional molecular similarity prediction are emerging as powerful tools to forecast the potential cross-reactivity of antibodies generated against a specific hapten. springermedizin.denih.govresearchgate.netnih.gov By simulating the three-dimensional structure of the hapten and comparing it to structurally similar steroids, researchers can identify which haptens are most likely to produce highly specific antibodies. researchgate.net This in-silico approach can help to triage and prioritize different hapten designs before undertaking the laborious process of synthesis and immunization. nih.govresearchgate.net

Advancements in Antibody Discovery and Engineering for Steroidomics

The advent of advanced antibody engineering techniques offers exciting possibilities for improving the performance of immunoassays for small molecules like steroids. synabs.be Traditional methods rely on polyclonal or monoclonal antibodies generated through animal immunization. While effective, these approaches can be time-consuming and may not always yield antibodies with the desired affinity and specificity.

Modern antibody discovery platforms, such as phage display, allow for the rapid screening of vast libraries of antibody fragments to identify binders with high affinity for a specific hapten. oup.comcreative-biolabs.com Once a promising antibody candidate is identified, its binding properties can be further refined through a process called affinity maturation. oup.comnih.govnih.gov This involves introducing targeted mutations into the antibody's variable regions and then selecting for variants with improved binding characteristics. nih.gov For example, a tryptophan-to-leucine exchange at a specific position in the variable heavy chain of an anti-hapten antibody was shown to increase its affinity by ten-fold. nih.gov

These engineering strategies can be applied to antibodies raised against this compound to generate reagents with ultra-high affinity and specificity. This would not only improve the sensitivity of existing assays but also reduce the potential for interference from other structurally related steroids, a common challenge in steroid immunoassays. nih.govfrontiersin.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Immunoassay Development

Furthermore, AI can be employed to optimize various aspects of the immunoassay workflow. For instance, machine learning models could be used to analyze the complex interplay of factors such as antibody concentration, incubation time, and buffer composition to identify the optimal conditions for assay performance. In the context of data analysis, AI algorithms can help to interpret complex, non-linear dose-response curves and improve the accuracy of concentration measurements. nih.gov Deep learning approaches have already shown high performance in predicting the activity of progesterone (B1679170) receptor antagonists based on their 3D structures, demonstrating the potential of these technologies in understanding steroid-related biological activities. frontiersin.org

Development of Miniaturized and High-Throughput Screening Methodologies

There is a growing demand for rapid, cost-effective, and high-throughput methods for steroid analysis. Miniaturization of immunoassays into microfluidic or microarray formats offers several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for automation. A competitive ultramicro-ELISA has been developed for the measurement of 17-OHP in dried blood spots, demonstrating the feasibility of high-throughput neonatal screening. nih.gov

These miniaturized platforms are well-suited for the analysis of large numbers of samples, making them ideal for applications such as newborn screening for congenital adrenal hyperplasia (CAH), where 17-OHP is a key biomarker. nih.govfortressdiagnostics.com The use of highly specific antibodies generated against this compound in these systems would further enhance their reliability and diagnostic accuracy.

High-throughput screening (HTS) of chemical libraries for compounds that interact with steroid receptors is another area where these methodologies are impactful. nih.govmdpi.com A novel biosensor utilizing a living cell line has been developed for the rapid, high-throughput screening of endocrine disruptors that interact with the progesterone receptor. nih.gov This demonstrates a move towards cell-based assays that can provide functional readouts in a high-throughput manner.

Multi-Analyte Detection Systems and Comprehensive Steroid Profiling Approaches

While immunoassays are excellent for quantifying a single analyte, a comprehensive understanding of the steroid metabolome often requires the measurement of multiple hormones simultaneously. This has led to the development of multi-analyte detection systems and comprehensive steroid profiling approaches.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for multi-steroid analysis, offering high specificity and the ability to quantify a large panel of steroids in a single run. nih.govnih.govibl-international.comchromsystems.comibl-international.com However, LC-MS/MS requires sophisticated instrumentation and expertise, which can limit its accessibility.

There is growing interest in developing multiplexed immunoassays that can measure several steroids concurrently. These platforms could utilize a panel of specific antibodies, including those generated against this compound, to provide a more comprehensive steroid profile than single-analyte assays. Such systems could serve as a valuable screening tool, identifying samples that require further, more detailed analysis by LC-MS/MS. The integration of highly specific immunoassays into a broader steroid profiling strategy can provide clinicians with a more complete picture of a patient's endocrine status, leading to improved diagnosis and management of hormonal disorders. oup.com

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing progesterone-17-ol-3-CMO to ensure reproducibility in experimental protocols?

  • Methodological Answer : Follow detailed synthesis protocols, including reaction conditions (solvent, temperature, catalysts), purification methods (e.g., column chromatography), and validation through spectroscopic techniques (NMR, IR). For multistep syntheses, document key steps (e.g., carboxymethyl oxime formation at C3) and include characterization data for intermediates in supporting information . Standard functional group transformations (e.g., protection/deprotection) should reference prior validated methods unless modified .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of analytical techniques:

  • Spectroscopy : 1^1H/13^13C NMR for functional group confirmation, mass spectrometry for molecular weight verification.
  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
  • Crystallography (if applicable): Single-crystal X-ray diffraction for unambiguous structural assignment.
    Report all data in the main text or supplementary materials, avoiding reliance on external repositories .

Q. What framework should guide hypothesis formulation for studies involving this compound?

  • Methodological Answer : Apply the PICO (Population/Intervention/Comparison/Outcome) or FINER (Feasible/Interesting/Novel/Ethical/Relevant) criteria. For example:

  • Population : In vitro cell models (e.g., steroid receptor assays).
  • Intervention : Dose-dependent effects of this compound on receptor binding.
  • Comparison : Native progesterone or other analogs.
  • Outcome : Binding affinity (IC50_{50}) or metabolic stability.
    Ensure hypotheses address gaps identified in literature reviews .

Advanced Research Questions

Q. How can computational chemistry methods complement experimental studies on this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict steroid receptor interactions or DFT calculations (Gaussian, ORCA) to analyze electronic properties. Validate computational models with experimental binding assays or spectroscopic data. Document software parameters, basis sets, and convergence criteria in supplementary materials to enable replication .

Q. What strategies are recommended for resolving contradictory data in studies on this compound’s bioactivity?

  • Methodological Answer :

  • Replicate Experiments : Ensure consistency across ≥3 independent trials with controls.
  • Meta-Analysis : Compare results with prior studies, adjusting for variables (e.g., cell line specificity, solvent effects).
  • Sensitivity Analysis : Test whether statistical conclusions hold under alternative assumptions (e.g., outlier exclusion).
    Follow CONSORT guidelines for transparent reporting of subgroup or post-hoc analyses .

Q. How should multi-step experimental designs (e.g., synthesis-to-bioassay workflows) be structured to minimize bias?

  • Methodological Answer :

  • Blinding : Use coded samples during bioactivity assessments to prevent observer bias.
  • Randomization : Assign treatment groups randomly in cell-based assays.
  • Power Analysis : Predefine sample sizes using pilot data to ensure statistical validity.
    Include a detailed flowchart in methods sections to outline workflow phases (synthesis, characterization, testing) .

Q. What ethical and reproducibility considerations apply when publishing studies on this compound?

  • Methodological Answer :

  • Data Transparency : Deposit raw spectral data in public repositories (e.g., Zenodo) and cite accession numbers.
  • Ethical Compliance : Disclose animal/cell line ethics approvals (IACUC or equivalent) and conflicts of interest.
  • Reproducibility Checklist : Provide step-by-step protocols for critical steps (e.g., carboxymethylation reaction) .

Data Reporting and Analysis

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50} values. Report 95% confidence intervals and goodness-of-fit metrics (R2^2). For multiplex assays (e.g., receptor panels), apply correction methods (Bonferroni) to adjust for multiple comparisons .

Q. How should researchers integrate this compound datasets with existing public databases?

  • Methodological Answer : Align metadata with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use standardized identifiers (e.g., PubChem CID) and format data in machine-readable tables (CSV/JSON). Validate cross-platform compatibility using tools like KNIME or Python pandas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.